![molecular formula C9H8N2OS2 B2706511 2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol CAS No. 478067-55-9](/img/structure/B2706511.png)
2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol” is a chemical compound with the molecular formula C9H8N2OS2 . It is a type of thienopyrimidine, a class of compounds known for their wide range of pharmacological effects .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines has been traditionally done from 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes by condensation with lactams or O-alkyl esters of lactams . Another method involves the reaction of cyclic ketones by the Gewald reaction .Molecular Structure Analysis
The molecular structure of “this compound” includes a thieno[3,2-d]pyrimidin-4-ol core with an allylsulfanyl group attached . The molecular weight of this compound is 224.3 .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4-ones have been known to undergo various chemical reactions. For instance, they can react with aromatic aldehydes and furfural in the presence of NaOH to form arylidene- or arylhydroxymethylderivatives .科学的研究の応用
Antibacterial Potential
Thieno[3,2-d]pyrimidin-4-one derivatives, closely related to 2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol, have shown potential as antibacterial agents. Studies have indicated their efficacy against both gram-positive and gram-negative microorganisms, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, highlighting their broad-spectrum antibacterial capabilities (Mohan, Bhargava, & Bedi, 2009).
Synthesis and Chemical Reactions
Research has focused on the synthesis of thieno[3,2-d]pyrimidin-4-ol derivatives and their reactions with other chemicals. For instance, studies have explored the reaction of 2-allylsulfanylpyrido[3,4-d]pyrimidin-4(3H)-ones with arylsulfanyl chlorides, leading to the formation of fused pyrimidine systems (Dyachenko et al., 2014). This area of research is crucial for the development of new compounds with potential pharmaceutical applications.
Antimicrobial Activity
Thieno[3,2-d]pyrimidin-4-ol compounds have also been tested for antimicrobial activity. A study on Thieno[2,3-d]pyrimidin-4-one, a structurally similar compound, revealed significant antimicrobial effects against various bacteria and fungi (R. et al., 2016). This suggests that derivatives like this compound may possess similar properties.
Novel Synthesis Techniques
Innovative methods for synthesizing thienopyrimidine derivatives have been explored. Microwave-based synthesis, for example, offers a faster and more efficient route to create novel bioisosteres of thienopyrimidines, which could be useful in drug discovery (Phoujdar et al., 2008).
Pharmacological Relevance
The synthesis and study of thieno[3,2-d]pyrimidin-4-ol derivatives have pharmacological significance, especially in the development of antifolate inhibitors for cancer treatment. These compounds have been found to inhibit purine biosynthesis and demonstrate selectivity for high-affinity folate receptors (Deng et al., 2009).
Versatility in Drug Discovery
Thieno[3,2-d]pyrimidines, including derivatives like this compound, are versatile in drug discovery. They have shown potential in various pharmacological areas, including anti-cancer, anti-infectious, anti-convulsant, and anti-diabetic therapies (Islam & Quadery, 2021).
作用機序
While the specific mechanism of action for “2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol” is not mentioned in the search results, thienopyrimidines are known to exhibit a variety of pharmacological effects. For example, some thienopyrimidines have been reported to inhibit Mycobacterium tuberculosis DNA GyrB domain .
特性
IUPAC Name |
2-prop-2-enylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-2-4-14-9-10-6-3-5-13-7(6)8(12)11-9/h2-3,5H,1,4H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWELKKMMJMSCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=O)N1)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
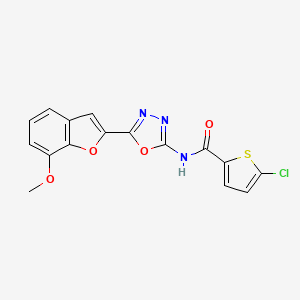
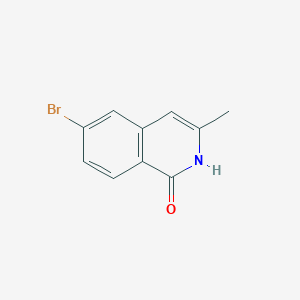
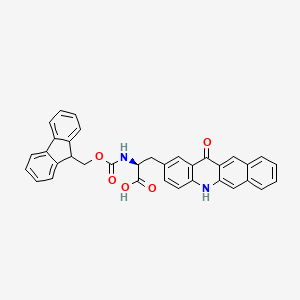
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2706431.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2706432.png)
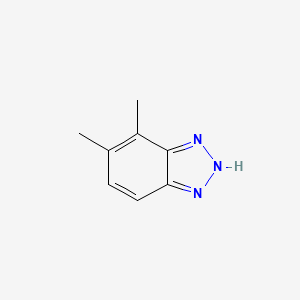
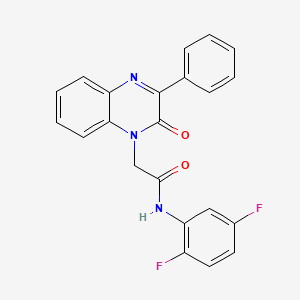

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2706438.png)
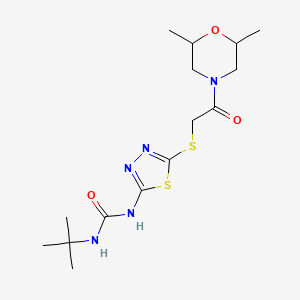
![(4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2706446.png)
![N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2706449.png)
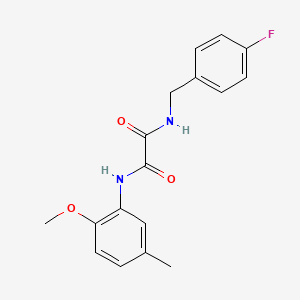
![5-chloro-N-[[2-(difluoromethoxy)phenyl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2706451.png)
